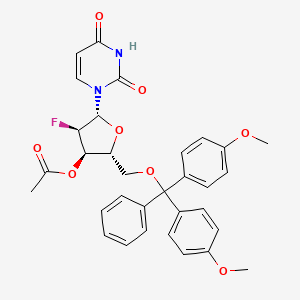
3'-O-Acetyl-2'-deoxy-5'-O-DMT-2'-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine is a modified nucleoside with significant potential in the field of cancer treatment. This compound is known for its ability to balance specificity and efficacy while minimizing the harmful side effects typically associated with chemotherapy. Additionally, it has applications in nuclear medicine, particularly in enhancing tumor imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursors. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Fluorination at the 2’-position: This step involves the introduction of a fluorine atom at the 2’-position of the nucleoside. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetylation of the 3’-hydroxyl group: This is done using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells.
Industry: Utilized in the production of diagnostic tools for nuclear medicine, particularly in tumor imaging.
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal function of DNA, leading to the inhibition of DNA synthesis and cell division. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the inhibition of thymidylate synthase and the incorporation into DNA, leading to chain termination.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5’-O-DMT-2’-fluorouridine: Another nucleoside analog with similar applications in cancer treatment and antiviral activity.
N4-Acetyl-2’-Deoxy-5’-O-DMT-cytidine: Used as an antiviral and anticancer agent, inhibiting DNA synthesis.
Uniqueness
3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine stands out due to its specific modifications, which enhance its efficacy and reduce side effects compared to other nucleoside analogs. Its unique combination of acetylation and fluorination provides a balance between stability and reactivity, making it a valuable compound in both therapeutic and diagnostic applications.
Properties
Molecular Formula |
C32H31FN2O8 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl] acetate |
InChI |
InChI=1S/C32H31FN2O8/c1-20(36)42-29-26(43-30(28(29)33)35-18-17-27(37)34-31(35)38)19-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-18,26,28-30H,19H2,1-3H3,(H,34,37,38)/t26-,28-,29-,30-/m1/s1 |
InChI Key |
ANVVQWQJDUFVDR-PYYPWFDZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(=O)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















